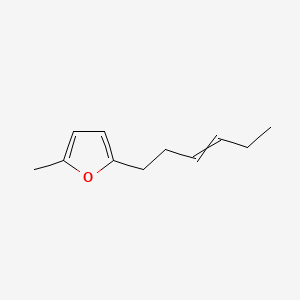
Furan, 2-(3-hexenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-(3-hexenyl)-5-methyl- is a volatile organic compound known for its distinctive aroma. It is a member of the furan family, which are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is often found in various natural products and is known for its contribution to the aroma profiles of certain fruits and plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(3-hexenyl)-5-methyl- typically involves the reaction of 3-hexenyl derivatives with furan derivatives under controlled conditions. One common method includes the use of 3-hexenyl bromide and 5-methylfuran in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran, at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves distillation and chromatography techniques to isolate the desired product .
Types of Reactions:
Oxidation: Furan, 2-(3-hexenyl)-5-methyl- can undergo oxidation reactions, often resulting in the formation of furanones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, potentially altering its aromatic properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the furan ring, modifying its chemical and physical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products:
Oxidation: Formation of furanones and other oxygenated compounds.
Reduction: Saturated furan derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Aplicaciones Científicas De Investigación
Furan, 2-(3-hexenyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of aromaticity and reactivity of heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of Furan, 2-(3-hexenyl)-5-methyl- involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aromatic properties. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. For instance, its role in plant defense mechanisms involves the activation of signaling pathways that deter herbivores .
Comparación Con Compuestos Similares
- Furan, 2-ethyl-5-methyl-
- Furan, 2-pentyl-5-methyl-
- Furan, 2-(3-hexenyl)-
Comparison: Furan, 2-(3-hexenyl)-5-methyl- is unique due to its specific hexenyl side chain, which imparts distinct aromatic properties compared to other similar furans. While compounds like Furan, 2-ethyl-5-methyl- and Furan, 2-pentyl-5-methyl- also contribute to aroma profiles, the presence of the hexenyl group in Furan, 2-(3-hexenyl)-5-methyl- results in a more complex and nuanced scent, making it particularly valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
60858-07-3 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-[(E)-hex-3-enyl]-5-methylfuran |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |
Clave InChI |
YCLNYBGZRIUBQT-SNAWJCMRSA-N |
SMILES |
CCC=CCCC1=CC=C(O1)C |
SMILES isomérico |
CC/C=C/CCC1=CC=C(O1)C |
SMILES canónico |
CCC=CCCC1=CC=C(O1)C |
Key on ui other cas no. |
60858-07-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















